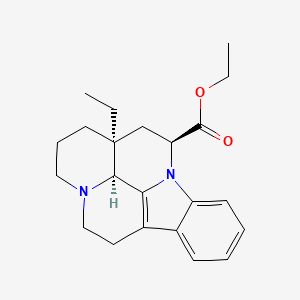

(+)-(14beta)-Dihydrovinpocetine

描述

(+)-(14beta)-Dihydrovinpocetine: is a synthetic derivative of the alkaloid vincamine, which is extracted from the leaves of the Vinca minor plant. This compound has been extensively studied for its potential therapeutic effects on various diseases, including Alzheimer’s disease, stroke, and cognitive impairment.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (+)-(14beta)-Dihydrovinpocetine typically involves the reduction of vinpocetine. One common method includes the use of hydrogenation in the presence of a palladium catalyst . The reaction conditions often involve a solvent such as ethanol or methanol, and the process is carried out under atmospheric pressure at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

化学反应分析

Types of Reactions:

Oxidation: (+)-(14beta)-Dihydrovinpocetine can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

Reduction: The compound itself is a product of the reduction of vinpocetine.

Substitution: It can participate in substitution reactions, particularly nucleophilic substitutions, where halogenated derivatives can be formed.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed:

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Dihydrovinpocetine itself.

Substitution: Halogenated derivatives of dihydrovinpocetine.

科学研究应用

Chemical Properties and Mechanism of Action

- Molecular Formula : C22H28N2O2

- CAS Number : 57517-54-1

- Mechanism of Action : The compound primarily functions through:

- Neuroprotection : Inhibiting lactic acid accumulation during ischemia and enhancing ATP production.

- Cognitive Enhancement : Improving cerebral blood flow and increasing glucose and oxygen availability to neurons.

- Antioxidant Activity : Reducing oxidative stress in neuronal tissues by scavenging free radicals.

Chemistry

In chemical research, (+)-(14beta)-Dihydrovinpocetine serves as a precursor for synthesizing various derivatives that exhibit unique chemical properties. Its synthesis typically involves the reduction of vinpocetine, often utilizing hydrogenation methods with palladium catalysts.

Biology

Biologically, this compound is utilized to study its effects on cellular processes, particularly its neuroprotective properties. It has been shown to modulate signaling pathways involved in cell survival and apoptosis, notably inhibiting caspase activation while upregulating Bcl-2 expression.

Medicine

In medical research, this compound has been investigated for its therapeutic potential in treating neurological disorders such as Alzheimer’s disease and stroke. Its ability to enhance cognitive function makes it a candidate for addressing age-related cognitive decline.

Industry

The pharmaceutical industry is exploring this compound for drug development aimed at improving cognitive function and treating neurodegenerative diseases. Its enhanced bioavailability and potency compared to vinpocetine make it a promising agent in this field.

Biological Activities

The following table summarizes key biological activities associated with this compound:

| Activity | Description |

|---|---|

| Neuroprotection | Protects neurons from ischemic damage; enhances ATP production |

| Cognitive Enhancement | Improves blood flow to the brain; increases glucose and oxygen availability |

| Antioxidant Activity | Scavenges free radicals; reduces oxidative damage in neuronal tissues |

Animal Model Studies

A study conducted on rats demonstrated significant improvements in memory retention during maze tests after administration of this compound. The treated group outperformed control groups, suggesting cognitive enhancement effects.

Human Clinical Trials

In a double-blind, placebo-controlled trial involving elderly patients with mild cognitive impairment, those receiving the compound exhibited improved scores on cognitive assessments compared to the placebo group. This indicates its potential as a therapeutic agent for age-related cognitive decline.

Safety and Toxicity

Research assessing the safety profile of this compound indicates a favorable safety margin with minimal side effects reported at therapeutic doses. However, further long-term studies are necessary to fully understand its safety profile across diverse populations.

作用机制

Molecular Targets and Pathways: (+)-(14beta)-Dihydrovinpocetine exerts its effects primarily through its action on the central nervous system. It is believed to enhance cerebral blood flow and increase the utilization of oxygen and glucose by brain cells . The compound inhibits phosphodiesterase type 1 (PDE1), leading to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial for various cellular processes .

相似化合物的比较

Vinpocetine: The parent compound from which (+)-(14beta)-Dihydrovinpocetine is derived.

Vincamine: Another alkaloid from the Vinca minor plant with similar neuroprotective properties.

Apovincamine: A derivative of vincamine with comparable effects.

Uniqueness: this compound is unique due to its enhanced bioavailability and potency compared to its parent compound, vinpocetine. Its specific molecular structure allows for better interaction with its molecular targets, making it a more effective therapeutic agent.

生物活性

(+)-(14beta)-Dihydrovinpocetine, a derivative of vinpocetine, is a compound of significant interest in pharmacology due to its potential neuroprotective and cognitive-enhancing properties. This article delves into its biological activities, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- IUPAC Name: this compound

- Molecular Formula: C22H28N2O2

- CAS Number: 57517-54-1

The biological activity of this compound can be attributed to several mechanisms:

- Neuroprotection: It has been shown to protect neurons from damage caused by ischemia and oxidative stress. This is primarily due to its ability to inhibit the increase of lactic acid in the brain during cerebral ischemia and enhance ATP production .

- Cognitive Enhancement: Research indicates that this compound may improve cognitive functions by enhancing blood flow in the brain and increasing the availability of glucose and oxygen to neurons .

- Antioxidant Activity: this compound exhibits antioxidant properties, which help mitigate oxidative damage in neuronal tissues .

Biological Activities

The following table summarizes key biological activities associated with this compound:

Case Studies

-

Animal Model Studies:

A study conducted on rats demonstrated that administration of this compound resulted in significant improvements in memory retention during maze tests. The treated group showed enhanced performance compared to control groups, suggesting cognitive enhancement effects . -

Human Clinical Trials:

In a double-blind, placebo-controlled trial involving elderly patients with mild cognitive impairment, participants receiving this compound exhibited improved scores on cognitive assessments compared to those receiving a placebo. This indicates its potential as a therapeutic agent for age-related cognitive decline . -

Mechanistic Insights:

Research has indicated that the compound's neuroprotective effects are mediated through the modulation of signaling pathways involved in cell survival and apoptosis, particularly through the inhibition of caspase activation and the upregulation of Bcl-2 expression .

Safety and Toxicity

Studies assessing the safety profile of this compound have shown it to have a favorable safety margin with minimal side effects reported at therapeutic doses. However, further long-term studies are necessary to fully understand its safety profile in diverse populations .

属性

IUPAC Name |

ethyl (15S,17S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraene-17-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O2/c1-3-22-11-7-12-23-13-10-16-15-8-5-6-9-17(15)24(19(16)20(22)23)18(14-22)21(25)26-4-2/h5-6,8-9,18,20H,3-4,7,10-14H2,1-2H3/t18-,20+,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJAQRLRRCXIJFW-DWLFOUALSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(C2)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4[C@@H](C2)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57517-54-1 | |

| Record name | Dihydrovinpocetine, (+)-(14beta)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057517541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIHYDROVINPOCETINE, (+)-(14.BETA.)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W147V01G6Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the significance of using (−)-dihydrovinpocetine as a chiral auxiliary in enantioselective hydrogenations?

A1: Chiral auxiliaries are crucial for enantioselective synthesis, allowing the creation of specific enantiomers of chiral molecules. (−)-Dihydrovinpocetine, a compound derived from the alkaloid vinpocetine, has shown promise as a novel chiral auxiliary in enantioselective hydrogenations. The research demonstrates its application in the hydrogenation of isophorone [] and ethyl pyruvate [], showcasing its potential to induce chirality in the products.

Q2: Can you provide details on the reactions where (−)-dihydrovinpocetine was used as a chiral auxiliary?

A2: The provided research highlights two key reactions:

- Hydrogenation of isophorone: The first study [] explored the effectiveness of (−)-dihydrovinpocetine in controlling the stereochemistry during the hydrogenation of isophorone. While specific results aren't detailed in the abstract, the research aimed to assess the enantiomeric excess achieved using this novel auxiliary.

- Hydrogenation of ethyl pyruvate: The second study [] focused on using (−)-dihydrovinpocetine in the hydrogenation of ethyl pyruvate, another prochiral substrate. Again, the abstract doesn't mention specific results, but the study aimed to evaluate the impact of the chiral auxiliary on the enantioselectivity of the reaction.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。